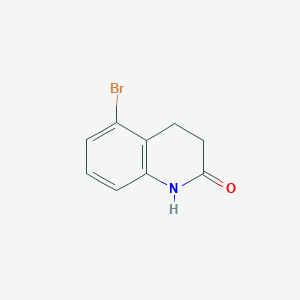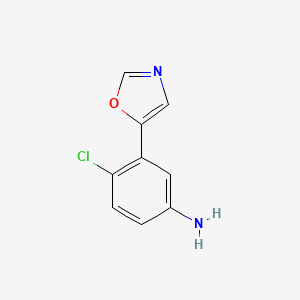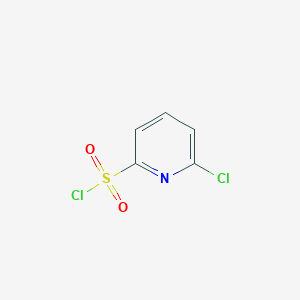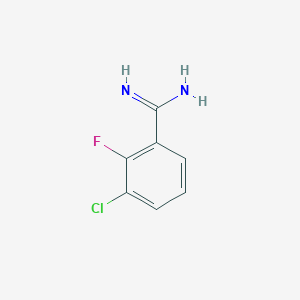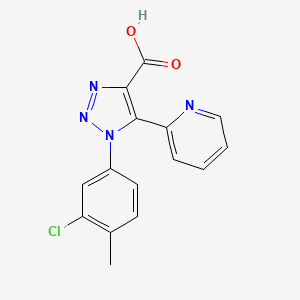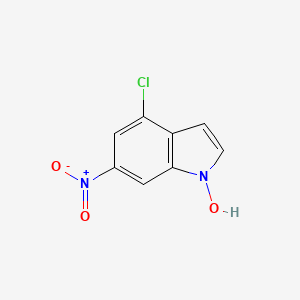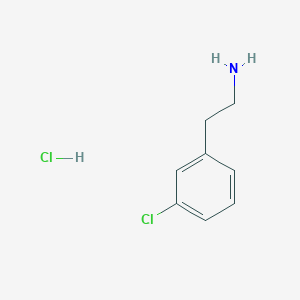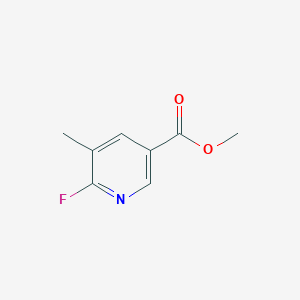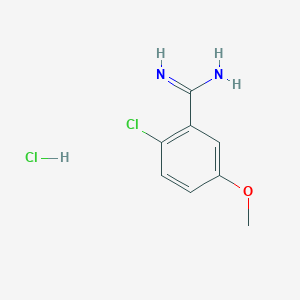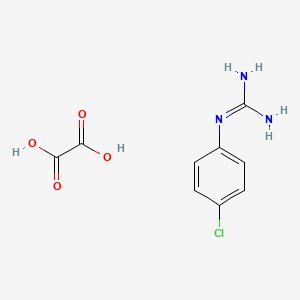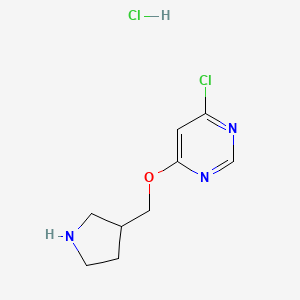
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride
Vue d'ensemble
Description
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride, also known as CPOP hydrochloride, is a novel compound significant in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. It has a molecular weight of 250.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12ClN3O.ClH/c10-8-3-9 (13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H . This indicates the presence of a pyrimidine ring with a chloro group at the 4th position and a pyrrolidin-3-ylmethoxy group at the 6th position. Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.13 . Its molecular formula is C9H13Cl2N3O . Further physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrimidine derivatives, including variations similar to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, have been explored for their antiviral activity and chemical synthesis processes. For instance, the synthesis of certain 4-substituted and 2,4-disubstituted pyrimidines has been studied, showcasing methods to create compounds with slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although with noted cytotoxicity (Saxena et al., 1988).
- The reactivity of pyrimidine derivatives in the presence of aluminium chloride highlights the chemical versatility of pyrimidines, including their tritiation, which is crucial for labeling and tracing in biochemical research (Măntescu et al., 1965).
- Research into the synthesis and characterization of betainic pyrimidinaminides, including compounds structurally related to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, indicates the production of stable compounds under specific conditions, which could be relevant for developing new materials or pharmaceuticals (Schmidt, 2002).
Potential Biological Activities
- The exploration of pyrimidine derivatives for potential biological activities, such as antiproliferative and antiviral properties, has been a focus. For example, the synthesis of 5-fluorotubercidin from pyrimidine precursors has been investigated for its biological activity, demonstrating no significant toxicity in certain cell lines, which could suggest its safety for further biological applications (Wang et al., 2004).
- The interaction of pyrimidine derivatives with glycine esters has been studied, revealing the synthesis of novel compounds with potential for further exploration in medicinal chemistry (Zinchenko et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-3-9(13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEANXKKRDWOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718613 | |
| Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride | |
CAS RN |
1220038-29-8 | |
| Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



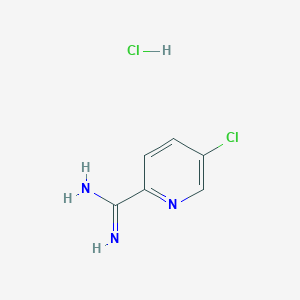
![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)
